molecular formula C14H18ClF3N2O2S B2893683 2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide CAS No. 2320457-13-2

2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide

Cat. No. B2893683
CAS RN: 2320457-13-2
M. Wt: 370.82
InChI Key: ICGJOEWVNRHKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide, also known as TCS 1102, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide 1102 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. Specifically, this compound 1102 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
This compound 1102 has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and protect against oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide 1102 in lab experiments is that it has been shown to have low toxicity and few side effects, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or proteins.

Future Directions

There are several future directions for 2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide 1102 research, including further studies on its potential therapeutic applications in cancer, neurodegenerative diseases, and depression. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of new synthesis methods and analogs of this compound 1102 could lead to the discovery of even more potent and selective compounds.

Synthesis Methods

2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide 1102 can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(2,2,2-trifluoroethyl)piperidine to form 2-chloro-N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzenesulfonamide. The intermediate product is then treated with formaldehyde and hydrochloric acid to produce this compound 1102.

Scientific Research Applications

2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide 1102 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been shown to have anti-tumor effects in preclinical studies, as well as potential neuroprotective and antidepressant properties.

properties

IUPAC Name

2-chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O2S/c15-12-3-1-2-4-13(12)23(21,22)19-9-11-5-7-20(8-6-11)10-14(16,17)18/h1-4,11,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJOEWVNRHKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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